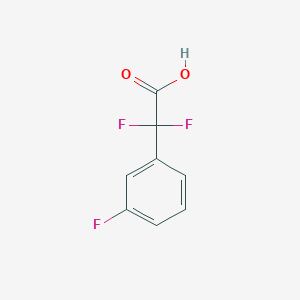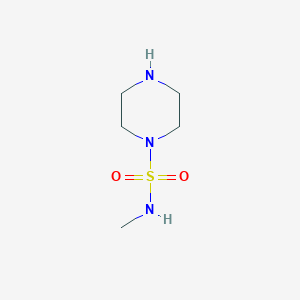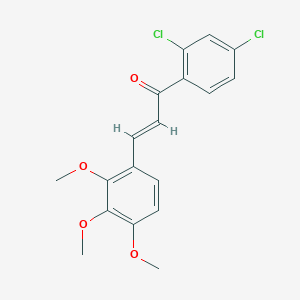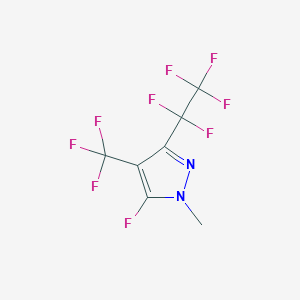
5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide
Descripción general
Descripción
“5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide” is a small molecule . It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds are synthesized in good yields (53–85%). Electron withdrawing groups favor the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction .Molecular Structure Analysis
The molecular formula of “5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide” is C18H17BrClN3O2 . The average molecular weight is 422.703 and the monoisotopic mass is 421.019267157 .Chemical Reactions Analysis
The terminal alkynes undergo oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Medicinal Chemistry
5-Bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide has been utilized in the synthesis of novel compounds with potential medicinal applications. For instance, its derivatives have been studied as non-peptide CCR5 antagonists, indicating their possible use in HIV-1 infection treatment. The synthesis processes typically involve multiple reaction steps, including elimination, reduction, and bromization, leading to compounds with specified biological activities. These products have been characterized through methods like NMR and MS to ascertain their structure and potential bioactivity (Bi, 2015; Cheng De-ju, 2015).
Role in Synthesis of Antagonists and Anticonvulsants
Research has shown that derivatives of 5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide can be synthesized for use as antagonists in medicinal chemistry. These compounds have shown promise in inhibiting certain biological activities, such as those related to the CCR5 receptor, which is crucial in HIV infection. Additionally, some derivatives have been explored for their anticonvulsant activities, opening up possibilities for their application in treating neurological disorders (Cheng De-ju, 2014; Mussoi et al., 1996).
Contributions to Structural Analysis and Drug Design
The compound has been instrumental in the structural characterization and design of new drugs. Its derivatives have been used in the study of molecular interactions, such as hydrogen bonding, which is essential for understanding drug-receptor interactions and optimizing drug efficacy. The detailed structural analysis, including X-ray diffraction, IR spectroscopy, and DFT calculations, provides critical insights for drug design and optimization (Saeed et al., 2020).
Antioxidant, Antimicrobial, and Anticancer Properties
5-Bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide derivatives have shown significant antioxidant, antimicrobial, and anticancer properties. Studies have demonstrated the synthesis of derivatives with high antioxidant capacity, as well as notable antibacterial and antifungal activities. Furthermore, some derivatives exhibit significant cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents (Konuş et al., 2019).
Industrial Scale-Up and Manufacturing
The compound has also been a key intermediate in the scale-up and manufacturing processes for therapeutic agents, particularly SGLT2 inhibitors used in diabetes therapy. Innovative synthesis routes starting from easily available raw materials have been developed for large-scale production, demonstrating the compound's importance in the pharmaceutical industry (Zhang et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of 5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide is the Mitogen-Activated Protein Kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
It is known to interact with its target mapk10 . This interaction may lead to changes in the phosphorylation state of the kinase, altering its activity and resulting in downstream effects on cell signaling pathways .
Biochemical Pathways
The compound’s interaction with MAPK10 suggests that it may affect the MAPK signaling pathway . This pathway is crucial for transmitting signals from receptors on the cell surface to DNA in the nucleus, regulating a variety of cellular activities including gene expression, cell division, differentiation, and apoptosis .
Pharmacokinetics
These properties are critical for understanding the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide’s action are likely to be diverse, given the wide range of processes regulated by the MAPK pathway . These effects could potentially include changes in gene expression, cell growth, and apoptosis, depending on the specific cellular context .
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-prop-2-ynylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h1,3-4,6H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLDKEVSCKMFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(C=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine](/img/structure/B3076917.png)
![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3076921.png)





![(Propan-2-yl)[(quinolin-6-yl)methyl]amine](/img/structure/B3076948.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3076959.png)


![1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B3076985.png)

![4-[(4-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3077012.png)